4-Nitro-3-(piperazin-1-yl)phenol

Description

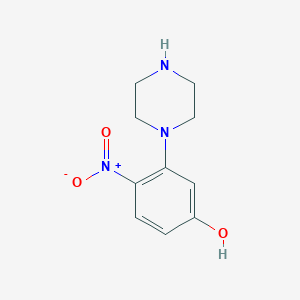

4-Nitro-3-(piperazin-1-yl)phenol is a nitroaromatic compound featuring a phenol core substituted with a nitro group at the 4-position and a piperazine moiety at the 3-position. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, enhances solubility and serves as a pharmacophore in medicinal chemistry, often improving bioavailability and target binding . This compound is primarily utilized as an intermediate in synthesizing hybrid molecules, such as fluoroquinolone derivatives with antimicrobial or photo-oxidative properties . Its structural versatility allows for modifications that influence biological activity and physicochemical behavior.

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

4-nitro-3-piperazin-1-ylphenol |

InChI |

InChI=1S/C10H13N3O3/c14-8-1-2-9(13(15)16)10(7-8)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2 |

InChI Key |

QXPXOBQENBKHJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(piperazin-1-yl)phenol typically involves the nitration of 3-(piperazin-1-yl)phenol. One common method is to start with 3-(piperazin-1-yl)phenol and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(piperazin-1-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 4-amino-3-(piperazin-1-yl)phenol.

Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-Nitro-3-(piperazin-1-yl)phenol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The piperazine ring can bind to receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Structural Insights :

- Piperazine vs. Trifluoromethyl : Replacing piperazine with a trifluoromethyl group (as in TFM) increases lipophilicity, enhancing membrane permeability but reducing water solubility .

- Schiff Base Derivatives: Schiff bases (e.g., 2-(1-(2-(piperazin-1-yl)ethylimino)ethyl)phenol) introduce imine linkages, enabling metal coordination and modulating antimicrobial activity .

Physicochemical Properties

Solubility and Stability

*Piperazine enhances solubility in polar solvents like ethanol and acetonitrile, as observed in hybrid syntheses .

Thermal Properties

Antimicrobial and Pharmaceutical Potential

- This compound: Serves as a precursor in fluoroquinolone hybrids (e.g., compound 3a) with shifted activity from antimicrobial to photo-oxidative .

- Schiff Base Complexes : Zinc derivatives show reduced toxicity but may alter hematological indices (e.g., decreased liver enzyme activity) .

- TFM: Exhibits selective toxicity (LC₅₀ = 1.97–2.21 mg/L) against sea lamprey larvae but low toxicity to non-target fish .

Mechanistic Insights

- Piperazine Role : Enhances binding to bacterial gyrase or kinase targets via hydrogen bonding and π-π stacking .

- Nitro Group : Contributes to redox activity, enabling photo-oxidative damage in hybrid molecules .

Research Findings and Toxicity Profiles

Toxicity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.